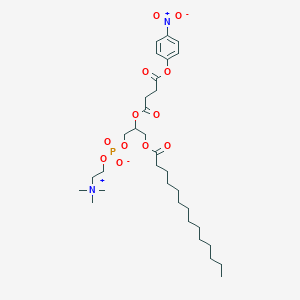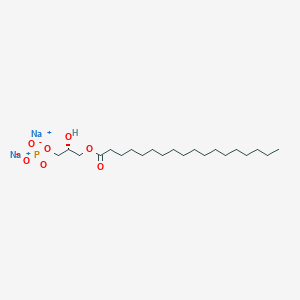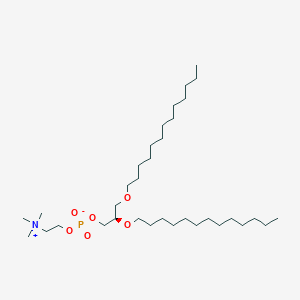
Methyl acetate-D3
Übersicht
Beschreibung
Methyl acetate-D3, also known as Methyl ethanoate-D3, is a carboxylate ester . It is a clear, colorless liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .
Synthesis Analysis
Methyl acetate is produced industrially via the carbonylation of methanol as a byproduct of the production of acetic acid . It can also be produced by esterification of acetic acid with methanol in the presence of strong acids such as sulfuric acid . The synthesis of this compound involves a kinetics trial where a solution is added to a measured amount of ester .Molecular Structure Analysis
The molecular formula of this compound is C3H3D3O2 . It is a carboxylate ester with the formula CH3COOCH3 .Chemical Reactions Analysis
This compound undergoes various reactions. For instance, it undergoes photolysis at high temperatures . In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, it is hydrolyzed back into methanol and acetic acid .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a fragrant, fruity odor . It has a molecular weight of 77.0970 . More specific physical and chemical properties such as boiling point, melting point, density, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Carbonylation Catalysis
Methyl acetate, synthesized from dimethyl ether (DME), has been studied for its role in carbonylation catalysis. Research by Cheung et al. (2007) utilized isotopic-exchange studies combined with other techniques to identify methyl and acetyl groups as intermediates in the synthesis of methyl acetate from DME-CO mixtures with high selectivity on H-zeolites. These studies revealed that carbonylation rates depend linearly on CO pressures but are independent of DME pressures, indicating the controlling factor in catalytic carbonylation rates (Cheung et al., 2007).
Photolysis Research
Methyl acetate has been studied in the context of photolysis, as explored by Wijnen (1957). This research involved investigating the photolysis of methyl acetate in vapor form over various temperatures and light intensities. The primary step identified in this process is the division of the ester molecule into radicals, establishing important foundational knowledge for reactions involving methoxy radicals (Wijnen, 1957).
Deuterium Substitution Studies
Studies on methyl acetate-D3, specifically focusing on its synthesis and deuterium substitution products, have been conducted by Nolin (1954). This research involved converting methyl-D3 bromide into methyl-D3 iodide and further reactions to yield various methyl-D3 acetate products. These studies contribute significantly to the understanding of organic deuterium compounds (Nolin, 1954).
Applications in Lithium-Ion Batteries
The role of methyl acetate as a co-solvent in lithium-ion batteries has been investigated by Li et al. (2018). This research highlighted the potential of methyl acetate to enhance cell rate capability in NMC532/graphite cells, providing insights into its impact on the lifetime and performance of lithium-ion batteries (Li et al., 2018).
Hydrolysis and Catalysis
Yuan Jun (2012) summarized traditional techniques and the mechanism of methyl acetate hydrolysis, emphasizing the importance of catalytic reaction distillation techniques. This research offers insights into the factors affecting the hydrolysis conversion of methyl acetate, highlighting its applications in various chemical processes (Yuan Jun, 2012).
Safety and Hazards
Methyl acetate-D3 is highly flammable and its vapors may cause drowsiness or dizziness . It causes serious eye irritation and precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl acetate-D3 is a stable isotope-labelled compound . .
Mode of Action
It’s known that in the presence of strong bases or acids, methyl acetate, the non-deuterated form, can be hydrolyzed back into methanol and acetic acid . This reaction is especially prevalent at elevated temperatures .
Biochemical Pathways
It’s worth noting that methyl acetate, the non-deuterated form, is involved in esterification and hydrolysis reactions .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the hydrolysis of methyl acetate, the non-deuterated form, back into methanol and acetic acid is especially prevalent at elevated temperatures .
Eigenschaften
IUPAC Name |
methyl 2,2,2-trideuterioacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVLQRXCPHEJC-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)


![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)




![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)


![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)